Fluoroethylnormemantine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

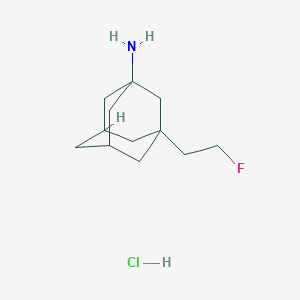

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H21ClFN |

|---|---|

Molecular Weight |

233.75 g/mol |

IUPAC Name |

3-(2-fluoroethyl)adamantan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H20FN.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10H,1-8,14H2;1H |

InChI Key |

KPURUIUXBWTRPB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)CCF.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Fluoroethylnormemantine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fluoroethylnormemantine hydrochloride (FENM hydrochloride), a novel N-methyl-D-aspartate (NMDA) receptor antagonist. FENM has garnered significant interest for its potential therapeutic applications in neurodegenerative and psychiatric disorders, exhibiting neuroprotective, antidepressant-like, and fear-attenuating effects.[1] This document details the synthetic pathway, experimental protocols, and analytical characterization of FENM hydrochloride, presented in a format tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a derivative of memantine, featuring a fluoroethyl group attached to the primary amine of the normemantine scaffold.[2][3] This modification allows for applications such as the use of its 18F-labeled isotopologue as a positron emission tomography (PET) tracer.[1]

| Property | Value | Reference |

| Chemical Name | N-(2-fluoroethyl)-3,5-dimethyladamantan-1-amine hydrochloride | N/A |

| Synonyms | FENM hydrochloride | [2][3] |

| CAS Number | 1639210-25-5 | [1] |

| Molecular Formula | C₁₂H₂₁ClFN | [1] |

| Molecular Weight | 233.75 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water (>100 mM), DMSO |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from normemantine. The key transformation is the N-alkylation of the primary amine with a fluoroethylating agent. A representative synthetic scheme is outlined below, based on patented procedures.

Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-normemantine (Boc-Normemantine)

-

To a solution of normemantine (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂), add triethylamine (B128534) (Et₃N) (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 equivalents) in CH₂Cl₂ dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-(2-hydroxyethyl)-N-Boc-Normemantine

-

To a suspension of sodium hydride (NaH) (1.5 equivalents) in anhydrous dimethylformamide (DMF), add a solution of Boc-Normemantine (1 equivalent) in DMF at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add ethylene carbonate (1.5 equivalents) and heat the reaction mixture to 80 °C for 12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (B1210297).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Step 3: Synthesis of N-(2-tosyloxyethyl)-N-Boc-Normemantine

-

Dissolve N-(2-hydroxyethyl)-N-Boc-Normemantine (1 equivalent) and triethylamine (1.5 equivalents) in CH₂Cl₂.

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography.

Step 4: Synthesis of N-(2-fluoroethyl)-N-Boc-Normemantine

-

To a solution of N-(2-tosyloxyethyl)-N-Boc-Normemantine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (3 equivalents).

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Step 5: Synthesis of this compound

-

Dissolve N-(2-fluoroethyl)-N-Boc-Normemantine (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (excess).

-

Stir the mixture at room temperature for 8 hours.

-

Add a dilute aqueous HCl solution and separate the aqueous phase.

-

Wash the aqueous phase with an organic solvent (e.g., methyl-tert-butyl-ether).

-

Concentrate the aqueous phase under vacuum.

-

Precipitate the product by adding ethanol (B145695) to the concentrated aqueous solution.

-

Filter the solid, wash with a cold solvent, and dry under vacuum to obtain this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following analytical techniques are recommended.

Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the adamantane (B196018) cage protons, the two methyl groups, and the fluoroethyl group protons. The chemical shifts and coupling patterns will be characteristic of the structure. |

| ¹³C NMR | Resonances for the adamantane core carbons, the methyl carbons, and the two carbons of the fluoroethyl group. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. |

| Mass Spec. | The molecular ion peak corresponding to the free base [M+H]⁺ at m/z 198.17. |

| FT-IR | Characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching (aliphatic), and C-F stretching. |

| HPLC | A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used. |

| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |

| Elemental Analysis | Percentages of C, H, Cl, F, and N should be within ±0.4% of the theoretical values for C₁₂H₂₁ClFN. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Analysis: Record ¹H NMR, ¹³C NMR, and consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: An FT-IR spectrometer.

-

Analysis: Record the spectrum in the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent and dilute to an appropriate concentration.

-

Instrumentation: An HPLC system with a UV detector and a suitable column (e.g., C18).

-

Method: Develop a suitable isocratic or gradient method using a mobile phase such as a mixture of acetonitrile and a buffer. Monitor the elution at a suitable wavelength (e.g., ~210 nm, as the chromophore is limited). Purity is determined by the peak area percentage.

Signaling Pathways

This compound acts as an antagonist of the NMDA receptor.[1] Its therapeutic effects are believed to be mediated through the modulation of glutamatergic neurotransmission and the reduction of excitotoxicity. Furthermore, its neuroprotective effects may involve the attenuation of neuroinflammatory pathways.

NMDA Receptor Signaling Pathway

Neuroinflammation Signaling Pathway in Alzheimer's Disease

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 3. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]

Fluoroethylnormemantine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine hydrochloride (FENM) is a novel derivative of memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist. Emerging research has highlighted FENM's potential as a neuroprotective, anti-amnesic, antidepressant-like, and fear-attenuating agent. This technical guide provides an in-depth overview of the core mechanism of action of FENM, focusing on its interaction with the NMDA receptor. It synthesizes available quantitative data, details experimental methodologies from key studies, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: NMDA Receptor Antagonism

This compound's primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.

FENM, like its parent compound memantine, is an open-channel blocker. It binds to the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor. This binding event physically obstructs the flow of ions, primarily Ca²⁺, through the channel, thereby attenuating the downstream signaling cascades initiated by excessive glutamate, the primary excitatory neurotransmitter in the central nervous system.

Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

The binding affinity of this compound for the NMDA receptor has been quantified in several studies. The following tables summarize the available data.

Table 1: In Vitro Binding Affinity of Fluoroethylnormemantine

| Radioligand | Tissue Source | Parameter | Value | Reference |

| [³H]TCP | Rat Forebrain Homogenate | IC₅₀ | 13.0 ± 8.9 µM | |

| [³H]TCP | Rat Frontal Cortex Homogenate | IC₅₀ | 80.8 ± 15.1 µM | |

| [³H]TCP | Rat Hippocampus Homogenate | IC₅₀ | 52.9 ± 9.7 µM | |

| Not Specified | Not Specified | Kᵢ ([¹⁸F]-FNM) | 3.5 µM |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.

Table 2: Comparative Pharmacokinetic Parameters of Memantine in Rodents (Single Dose)

| Species | Dose (Route) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | t₁/₂ (h) |

| Rat | 1 mg/kg (PO) | 108.7 | 0.5 - 1 | 594 | 2.23 |

| Rat | 10 mg/kg (PO) | 3696 | 0.5 - 1 | 11390 | 3.92 |

| Mouse | 1 mg/kg (PO) | 477 | 0.25 - 0.5 | 1239 | 1.86 |

| Mouse | 10 mg/kg (PO) | 7599 | 0.25 - 0.5 | 18270 | 2.92 |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ᵢₙ𝒻: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (IC₅₀ and Kᵢ values) of FENM for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Rat forebrains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes containing the NMDA receptors. The pellet is washed and resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand that binds to the PCP site of the NMDA receptor (e.g., [³H]TCP). A range of concentrations of unlabeled this compound is added to compete for binding with the radioligand.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of FENM. A competition curve is generated, from which the IC₅₀ value is determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the effect of FENM on the electrical properties of neurons, specifically on the currents mediated by NMDA and AMPA receptors.

Methodology:

-

Slice Preparation: Acute hippocampal slices are prepared from the brains of rodents (e.g., mice).

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Pyramidal neurons in the CA3 region of the hippocampus are visualized using a microscope.

-

Whole-Cell Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the membrane of a target neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage-Clamp Recordings: The neuron's membrane potential is clamped at a specific voltage (e.g., -70 mV to record AMPA receptor-mediated currents). Synaptic currents are evoked by stimulating afferent fibers.

-

Drug Application: this compound is applied to the slice via the perfusion system at known concentrations.

-

Data Acquisition and Analysis: The changes in the amplitude and frequency of synaptic currents before and after the application of FENM are recorded and analyzed to determine its effect on receptor function. Studies have shown that FENM attenuates large-amplitude AMPA receptor-mediated bursts in the CA3 region of the hippocampus.

Concluding Remarks

This compound exerts its pharmacological effects primarily through the non-competitive antagonism of the NMDA receptor, acting as an open-channel blocker at the PCP site. Quantitative binding assays have established its affinity for the receptor in the micromolar range. Electrophysiological studies have further elucidated its modulatory effects on synaptic transmission. The provided data and experimental protocols offer a foundational understanding for professionals engaged in the research and development of novel therapeutics targeting glutamatergic dysfunction. Further investigation into the specific pharmacokinetic profile of FENM and its interactions with different NMDA receptor subunit compositions will be crucial for its continued development.

References

An In-depth Technical Guide to Fluoroethylnormemantine Hydrochloride (FENM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluoroethylnormemantine hydrochloride (FENM), a novel derivative of memantine (B1676192). It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings. This document is intended to serve as a core resource for professionals engaged in neuroscience research and the development of therapeutics for neurological and psychiatric disorders.

Chemical Identity and Physicochemical Properties

Fluoroethylnormemantine, also known as FENM or RST-01, is a synthetic adamantane (B196018) derivative. Structurally, it is an analog of normemantine featuring a fluoroethyl group attached to the adamantane cage. It is typically supplied as a hydrochloride salt to improve its solubility and stability.

Chemical Structure

The chemical structure of this compound is characterized by a tricyclic adamantane core, which imparts high lipophilicity to the molecule.

IUPAC Name: (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine hydrochloride[1]

SMILES Code: N[C@@]12C[C@@H]3C--INVALID-LINK--C--INVALID-LINK--(CCF)C3.Cl[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing experimental protocols, including formulation for in vivo and in vitro studies.

| Property | Value | Reference |

| CAS Number | 1639210-25-5 | [1] |

| Molecular Formula | C₁₂H₂₁ClFN | [1] |

| Molecular Weight | 233.76 g/mol | [1] |

| Lipophilicity (logD) | 1.93 | [2] |

| Solubility | ≥ 100 mg/mL in DMSO | [3] |

| Purity | ≥ 98.0% | [3] |

Synthesis

While a specific, peer-reviewed synthesis protocol for Fluoroethylnormemantine is not publicly detailed, its structure suggests a plausible synthetic route analogous to the synthesis of related adamantane amines like memantine and amantadine. A likely approach would involve a Ritter-type reaction or direct amination of a suitable adamantane precursor.

A potential synthetic pathway could start from 1-bromo-3-(2-fluoroethyl)adamantane. This precursor could undergo amination using reagents such as formamide (B127407) followed by hydrolysis, or direct amination with urea, in a manner similar to established methods for producing memantine from 1-bromo-3,5-dimethyladamantane. The final step would involve converting the resulting free base to the hydrochloride salt by treatment with hydrochloric acid to enhance stability and aqueous solubility.

Mechanism of Action

This compound is primarily characterized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] Its mechanism is believed to be similar to that of memantine, involving an open-channel block of the NMDA receptor, which is voltage-dependent. This action preferentially targets excessive, pathological receptor activation while preserving normal physiological function.

Recent studies have revealed a more complex pharmacological profile. In addition to its effects on NMDA receptors, FENM has been shown to attenuate large-amplitude α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated bursts in the CA3 region of the hippocampus. This dual modulation of glutamatergic signaling may underlie its unique therapeutic potential and distinguishes it from memantine. Radioligand binding assays have confirmed that FENM has a selective affinity for the NMDA receptor over a panel of other CNS receptors.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of FENM within the glutamatergic synapse. It highlights the dual action on both NMDA and AMPA receptor-mediated signaling.

Caption: Proposed mechanism of Fluoroethylnormemantine (FENM).

Quantitative Pharmacological Data

The pharmacological activity of FENM has been quantified through various in vitro and in vivo studies. Key parameters are summarized in the tables below.

In Vitro Binding and Affinity

| Parameter | Value | Brain Region | Assay | Reference |

| Ki | 3.5 µM | - | Radioligand Binding | [2] |

| IC₅₀ | 13.0 ± 8.9 µM | Forebrain | [³H]TCP Competition | |

| IC₅₀ | 80.8 ± 15.1 µM | Frontal Cortex | [³H]TCP Competition | |

| IC₅₀ | 52.9 ± 9.7 µM | Hippocampus | [³H]TCP Competition |

In Vivo Effective Dosages

| Species | Dose Range | Administration | Effect Observed | Reference |

| Mouse | 0.1 - 10 mg/kg | i.p. | Anti-amnesic effects | [4] |

| Mouse | 10, 20, 30 mg/kg | i.p. | Decreased behavioral despair | |

| Rat | 1 - 20 mg/kg | i.p. | Decreased behavioral despair, fear attenuation | |

| Rat | 5, 10, 20 mg/kg | i.p. | Facilitation of fear extinction |

Key Experimental Protocols

The neuropharmacological effects of FENM have been characterized using a range of established behavioral and electrophysiological assays. Detailed methodologies for the most critical experiments are provided below.

Cued and Contextual Fear Conditioning

This paradigm assesses associative fear learning and memory.

-

Apparatus: A conditioning chamber (Context A) with a grid floor capable of delivering a mild footshock, and a distinct novel chamber (Context B) with different visual, tactile, and olfactory cues.

-

Conditioning (Day 1): The animal is placed in Context A. After a habituation period (e.g., 120-180 seconds), an auditory conditioned stimulus (CS), such as a tone (e.g., 80 dB, 10 kHz for 30s), is presented. The CS co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 1-2s). This pairing is typically repeated 1-3 times.

-

Contextual Fear Test (Day 2): The animal is returned to the original conditioning chamber (Context A) without any CS or US presentation. Freezing behavior (the complete absence of movement except for respiration) is recorded for a set period (e.g., 5 minutes) as a measure of contextual fear memory.

-

Cued Fear Test (Day 3): The animal is placed in the novel chamber (Context B). After a baseline period, the auditory CS is presented without the US. Freezing behavior is quantified during the CS presentation as a measure of cued fear memory.

-

Drug Administration: FENM or vehicle is typically administered intraperitoneally (i.p.) at a specified time before or after the conditioning or testing phases, depending on the experimental question.

The following diagram illustrates a typical workflow for a fear conditioning experiment designed to test the prophylactic effects of FENM.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

Fluoroethylnormemantine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine hydrochloride (FENM HCl) is a novel derivative of memantine (B1676192), an established N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] Emerging as a compound of significant interest in neuroscience research, FENM HCl exhibits potential therapeutic applications in a range of neurological and psychiatric disorders, including Alzheimer's disease, depression, and post-traumatic stress disorder (PTSD).[1][5][6] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside its core mechanism of action and associated signaling pathways. Experimental protocols for the characterization of this compound are also detailed to support further research and development.

Core Physical and Chemical Properties

This compound is a white to off-white solid.[5] The fundamental physicochemical properties of FENM HCl are summarized in the tables below. While specific experimental values for melting point, boiling point, and pKa are not publicly available, data from its parent compound, memantine hydrochloride, and related analogs are provided for reference.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine hydrochloride | [7] |

| Molecular Formula | C₁₂H₂₁ClFN | [5][7] |

| Molecular Weight | 233.75 g/mol | [5][8] |

| CAS Number | 1639210-25-5 | [5][7] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Data not available. (Reference: Memantine HCl melts at 258 °C or 290-295 °C) | |

| Boiling Point | Data not available. | |

| Storage Conditions | Powder: -20°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month). | [5] |

Table 2: Solubility and Dissociation

| Property | Value | Reference |

| Solubility in DMSO | ≥ 100 mg/mL (≥ 427.81 mM) | [5][8] |

| pKa | Data not available. (Reference: Memantine pKa is 10.27) |

Mechanism of Action and Signaling Pathways

This compound functions as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is central to its neuroprotective and therapeutic effects.

NMDA Receptor Antagonism

The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors by excessive glutamate (B1630785) can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases. As an uncompetitive antagonist, FENM HCl binds within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions (Ca²⁺). This action is use-dependent, meaning the compound more effectively blocks channels that are open due to the presence of glutamate and a co-agonist like glycine.

Figure 1: Mechanism of uncompetitive NMDA receptor antagonism by FENM HCl.

Downstream Signaling Cascades

The antagonism of NMDA receptors by FENM HCl initiates a cascade of downstream signaling events that are believed to contribute to its therapeutic effects. These include the modulation of other neurotransmitter systems and the activation of pathways involved in neurogenesis and synaptic plasticity.

-

Modulation of AMPA Receptor Activity: Studies have shown that both FENM and the related compound ketamine can attenuate large-amplitude AMPA receptor-mediated bursts in the hippocampus.[9] This suggests a broader impact on glutamatergic neurotransmission beyond direct NMDA receptor blockade.

-

Activation of mTOR and BDNF Pathways: NMDA receptor antagonism has been linked to the disinhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for protein synthesis and synaptic plasticity.[10] Furthermore, there is evidence to suggest that NMDA receptor antagonists can enhance the expression and signaling of brain-derived neurotrophic factor (BDNF), a key molecule in promoting neuronal survival, growth, and differentiation.[9]

Figure 2: Downstream signaling pathways modulated by FENM HCl.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for consistent and reproducible research.

Synthesis Workflow

While the proprietary synthesis of FENM HCl is not fully disclosed, a general workflow can be inferred from the synthesis of related memantine analogs. A plausible synthetic route would involve the modification of an adamantane (B196018) backbone followed by amination and subsequent hydrochlorination.

Figure 3: Generalized synthesis workflow for Fluoroethylnormemantine HCl.

Physicochemical Characterization

The melting point of FENM HCl can be determined using the capillary method with a calibrated melting point apparatus.[11][12][13][14]

-

Sample Preparation: A small amount of the dry, powdered FENM HCl is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: A rapid heating rate (e.g., 10-20 °C/min) can be used for an initial approximate determination. For an accurate measurement, a slower heating rate (1-2 °C/min) should be used, starting from a temperature approximately 10-15 °C below the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

The acid dissociation constant (pKa) can be determined by potentiometric titration.[15][16][17][18]

-

Solution Preparation: A standard solution of FENM HCl (e.g., 1 mM) is prepared in deionized water or a suitable buffer. The ionic strength of the solution should be kept constant using an inert salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

pH Measurement: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

The equilibrium solubility of FENM HCl in various solvents can be determined using the shake-flask method.[19][20][21][22][23]

-

Sample Preparation: An excess amount of FENM HCl is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline at various pH values) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of FENM HCl in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

This compound is a promising novel NMDA receptor antagonist with a distinct physicochemical profile and a well-defined mechanism of action. This technical guide provides a foundational understanding of its properties and the experimental approaches for its characterization. Further research into this compound is warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its physical and chemical characteristics.

References

- 1. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluoroethylnormemantine (FENM) shows synergistic protection in combination with a sigma-1 receptor agonist in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. davjalandhar.com [davjalandhar.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. thinksrs.com [thinksrs.com]

- 15. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. scribd.com [scribd.com]

- 18. scribd.com [scribd.com]

- 19. scispace.com [scispace.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. researchgate.net [researchgate.net]

- 22. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 23. who.int [who.int]

Unveiling the In Vivo Journey of Fluoroethylnormemantine (FENM) Hydrochloride: A Technical Guide to its Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine (FENM) hydrochloride, a derivative of the NMDA receptor antagonist memantine (B1676192), has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. Understanding its behavior within a living organism is paramount for its clinical development. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for FENM, alongside detailed experimental protocols and analytical methodologies. Due to the limited availability of explicit quantitative pharmacokinetic parameters for FENM, this guide also leverages comparative data from its parent compound, memantine, to provide a broader context for researchers.

Introduction

Fluoroethylnormemantine (FENM) is a structural analog of memantine, functionalized with a fluorine atom to facilitate its use as a positron emission tomography (PET) tracer for imaging NMDA receptors in the brain. Beyond its imaging applications, FENM has demonstrated neuroprotective and behavioral effects in preclinical models, suggesting its potential as a therapeutic agent. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for designing further preclinical and clinical studies, optimizing dosing regimens, and ensuring its safety and efficacy.

In Vivo Pharmacokinetic Profile of Fluoroethylnormemantine

Direct and comprehensive quantitative pharmacokinetic data for Fluoroethylnormemantine hydrochloride in vivo remains limited in publicly available literature. However, biodistribution studies using radiolabeled [18F]-FENM in rats have provided valuable insights into its central nervous system (CNS) penetration and localization.

Biodistribution and Brain Uptake

Studies in rats have shown that [18F]-FENM readily crosses the blood-brain barrier. Key findings include:

-

Brain Penetration: Approximately 0.4% of the injected dose of [18F]-FENM is found in the brain 40 minutes after injection.[1]

-

Stabilization in the Brain: The concentration of [18F]-FENM in the brain stabilizes around 40 minutes post-injection.[1]

-

Brain-to-Blood Ratio: The ratio of FENM concentration in the brain to that in the blood has been reported to range from 5 to 8, indicating significant accumulation in the CNS.

These findings suggest that FENM is effectively delivered to its target organ, the brain.

Comparative Pharmacokinetics: Memantine

Given that FENM is a derivative of memantine, examining the pharmacokinetics of the parent compound in preclinical models can offer valuable context. However, it is crucial to note that structural modifications can significantly alter a compound's pharmacokinetic properties, and direct extrapolation is not advisable.

Pharmacokinetic Parameters of Memantine in Rodents

Detailed pharmacokinetic studies of memantine have been conducted in both rats and mice. The following tables summarize key parameters after intravenous (IV), oral (PO), and subcutaneous (SC) administration.

Table 1: Pharmacokinetic Parameters of Memantine in Rats

| Parameter | IV (1 mg/kg) | PO (1 mg/kg) | PO (10 mg/kg) | SC (1 mg/kg) | SC (10 mg/kg) |

| Cmax (ng/mL) | - | 108.7 | 3696 | 131.2 | 2005 |

| Tmax (h) | - | 0.5 | 1.0 | 0.5 | 1.0 |

| AUC (ng*h/mL) | 594 | 594 | 11390 | 664 | 8630 |

| Half-life (h) | 1.9 | 2.23 | 3.92 | 1.81 | 2.59 |

| Bioavailability (%) | - | ~100 | - | >100 | - |

Data adapted from Beconi et al., 2011. Note: The authors indicate that clearance mechanisms for memantine in rats may be saturable at higher doses.

Table 2: Pharmacokinetic Parameters of Memantine in Mice

| Parameter | IV (1 mg/kg) | PO (1 mg/kg) | PO (10 mg/kg) | SC (1 mg/kg) | SC (10 mg/kg) |

| Cmax (ng/mL) | - | 477 | 7599 | 526.9 | 7983 |

| Tmax (h) | - | 0.25 | 0.5 | 0.25 | 0.5 |

| AUC (ng*h/mL) | 1239 | 1239 | 18270 | 1433 | 21950 |

| Half-life (h) | 1.4 | 1.86 | 2.92 | 1.64 | 3.07 |

| Bioavailability (%) | - | 84.6 | 125 | 97.8 | 150 |

Data adapted from Beconi et al., 2011.

It is important to reiterate that these values are for memantine and may not be representative of FENM's pharmacokinetic profile.

Experimental Protocols

This section outlines detailed methodologies for conducting in vivo pharmacokinetic studies of this compound, based on established protocols for similar compounds.

Animal Models

-

Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are commonly used for pharmacokinetic studies.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Acclimatization: A minimum of one week of acclimatization to the facility is recommended before any experimental procedures.

Dosing and Administration

-

Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution, for administration.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection via the tail vein. This route provides 100% bioavailability and is used to determine clearance and volume of distribution.

-

Oral (PO): Administered via gavage. This route is essential for determining oral bioavailability.

-

Intraperitoneal (IP): Injected into the peritoneal cavity.

-

Subcutaneous (SC): Injected under the skin.

-

-

Dose Levels: A range of doses should be investigated to assess dose-proportionality. Based on behavioral studies, doses for FENM could range from 1 to 30 mg/kg.

Sample Collection

-

Blood Sampling:

-

Serial Sampling: If the animal's size permits (e.g., rats), serial blood samples can be collected from a single animal at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vessel (e.g., jugular vein) or from the tail vein.

-

Composite Sampling: For smaller animals like mice, a composite study design may be necessary, where groups of animals are euthanized at each time point for blood and tissue collection.

-

-

Tissue Sampling:

-

At the end of the study or at specific time points, animals are euthanized, and tissues of interest (e.g., brain, liver, kidneys) are collected, weighed, and stored at -80°C until analysis.

-

Bioanalytical Method

-

Sample Preparation:

-

Protein Precipitation: Plasma or tissue homogenate samples are treated with a solvent like acetonitrile (B52724) to precipitate proteins.

-

Liquid-Liquid Extraction: An alternative method where the drug is extracted from the aqueous sample into an immiscible organic solvent.

-

Solid-Phase Extraction: A more selective method where the drug is retained on a solid sorbent while interferences are washed away.

-

-

LC-MS/MS Conditions (Hypothetical for FENM):

-

Chromatographic Column: A C18 reverse-phase column is suitable for separating FENM from endogenous components.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity. Specific precursor and product ion transitions for FENM would need to be determined.

-

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a typical in vivo pharmacokinetic study.

Conceptual Signaling Pathway of FENM

Caption: Conceptual mechanism of FENM's neuroprotective action.

Conclusion

While a complete pharmacokinetic profile of this compound is yet to be fully elucidated in the public domain, the available biodistribution data strongly supports its potential as a CNS-acting agent. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to conduct further in-depth pharmacokinetic studies. The comparative data from memantine serves as a useful, albeit cautionary, reference. Future research should focus on generating comprehensive ADME data for FENM to facilitate its continued development and potential translation to the clinic.

References

Fluoroethylnormemantine Hydrochloride: A Technical Overview of its Binding Affinity for NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethylnormemantine (FENM) hydrochloride is a novel, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine.[1][2][3][4] Like its parent compound, FENM interacts with the NMDA receptor ion channel, offering a promising avenue for therapeutic intervention in a variety of neurological and psychiatric disorders. This technical guide provides a detailed examination of the binding affinity of Fluoroethylnormemantine hydrochloride for NMDA receptors, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures.

Binding Characteristics and Affinity

This compound acts as an uncompetitive antagonist, binding to the phencyclidine (PCP) site located within the pore of the NMDA receptor's ion channel.[1] This binding is state-dependent, meaning FENM preferentially interacts with the receptor when it is in its active, open state. This mechanism of action is similar to that of memantine.[1]

Quantitative Binding Affinity Data

The binding affinity of the non-radioactive analog, [19F]FNM, for the NMDA receptor has been quantified through in vitro radioligand competition assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from studies using rat brain homogenates.[5][6]

| Brain Region | Radioligand | IC50 (µM) |

| Forebrain | [3H]TCP | 13 ± 9 |

| Frontal Cortex | [3H]TCP | 80.8 ± 15.1 |

| Hippocampus | [3H]TCP | 52.9 ± 9.7 |

Table 1: Binding affinity (IC50) of [19F]FNM for the PCP site of the NMDA receptor in different rat brain regions.[5][6]

These values classify Fluoroethylnormemantine as a moderate to low affinity uncompetitive antagonist of NMDA receptors.[6] While FENM demonstrates a clear interaction with the NMDA receptor, it has also been shown to have some affinity for opioid receptors. However, in the forebrain, its selectivity for the NMDA receptor ion-channel is at least sevenfold higher than for other targets investigated.[5]

Experimental Protocols

The determination of FENM's binding affinity for the NMDA receptor is primarily achieved through in vitro radioligand binding assays. A detailed methodology for a representative competition assay is outlined below.[5][6]

Radioligand Competition Binding Assay

Objective: To determine the affinity of a test compound (e.g., [19F]FNM) for the PCP binding site of the NMDA receptor by measuring its ability to displace a known radiolabeled ligand (e.g., [3H]TCP).

Materials:

-

Tissue Preparation: Rat brain tissue (forebrain, frontal cortex, hippocampus).

-

Radioligand: [3H]N-(1-[thienyl]cyclohexyl)piperidine ([3H]TCP).

-

Test Compound: [19F]Fluoroethylnormemantine ([19F]FNM) at various concentrations.

-

Buffers and Reagents: Tris-HCl buffer, glutamate (B1630785), glycine (B1666218), polyethyleneimine (PEI).

-

Equipment: Centrifuge, incubation shaker, filtration apparatus, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the desired rat brain tissue in an appropriate buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a series of tubes, combine the prepared brain membranes, a fixed concentration of the radioligand ([3H]TCP), and varying concentrations of the test compound ([19F]FNM).

-

Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known NMDA receptor antagonist).

-

Co-incubate with glutamate and glycine to ensure the NMDA receptors are in an activated state.

-

Incubate the mixture at a specified temperature and for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in PEI.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the NMDA receptor and the site of action for Fluoroethylnormemantine.

Caption: NMDA Receptor signaling and FENM's mechanism of action.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in the experimental workflow for determining the binding affinity of Fluoroethylnormemantine.

Caption: Workflow for a radioligand competition binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 3. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model | springermedizin.de [springermedizin.de]

- 6. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Fluoroethylnormemantine Hydrochloride: A Technical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into the neuroprotective properties of Fluoroethylnormemantine hydrochloride (F-NEM), a promising derivative of memantine. This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the compound's proposed mechanisms of action.

Core Neuroprotective Profile

Fluoroethylnormemantine (F-NEM) is a structural analog of memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[1] Early research indicates that F-NEM also functions as an NMDA receptor antagonist, exhibiting neuroprotective effects by mitigating excitotoxicity.[2][3] Preclinical studies, primarily in mouse models of Alzheimer's disease and stress-induced neurological conditions, have demonstrated F-NEM's potential to attenuate memory deficits, neuroinflammation, oxidative stress, and apoptosis.[1][4] Notably, some studies suggest that F-NEM may possess a more potent neuroprotective profile and a better safety margin compared to its parent compound, memantine.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on F-NEM, focusing on its effects on cognitive function, and markers of neuroinflammation, oxidative stress, and apoptosis.

Table 1: Effects of Fluoroethylnormemantine on Behavioral Deficits in an Aβ25-35-Induced Mouse Model of Alzheimer's Disease

| Behavioral Test | F-NEM Dosage and Administration | Key Findings | Reference |

| Spontaneous Alternation | 0.1-1 mg/kg (single i.p. injection) | Dose-dependently reversed Aβ25-35-induced deficits.[5] | [5] |

| Spontaneous Alternation | 0.1-3 mg/kg/day (daily i.p. injections for 7 days) | Prevented Aβ25-35-induced deficits.[5] | [5] |

| Spontaneous Alternation | 0.03-0.3 mg/kg/day (continuous subcutaneous infusion for 7 days) | Prevented Aβ25-35-induced deficits at all doses tested.[6] | [6] |

| Passive Avoidance | ~0.3 mg/kg (single i.p. injection) | Reversed Aβ25-35-induced learning impairments.[5] | [5] |

| Object Recognition | ~0.3 mg/kg (single i.p. injection) | Reversed Aβ25-35-induced learning impairments.[5] | [5] |

| Object Recognition | 0.03-0.3 mg/kg/day (continuous subcutaneous infusion for 7 days) | Prevented Aβ25-35-induced deficits at all doses tested.[6] | [6] |

Table 2: Neuroprotective Effects of Fluoroethylnormemantine on Biochemical Markers

| Category | Marker | F-NEM Dosage and Administration | Key Findings | Reference |

| Neuroinflammation | Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α) | Daily i.p. injections | Prevented Aβ25-35-induced increases.[1] | [1] |

| Glial Fibrillary Acidic Protein (GFAP), Iba1 | Daily i.p. injections | Attenuated Aβ25-35-induced increases in immunoreactivity in the hippocampus and cortex.[1] | [1] | |

| Oxidative Stress | Lipid Peroxidation | Daily i.p. injections | Prevented Aβ25-35-induced increases.[1] | [1] |

| Cytochrome c release | Daily i.p. injections | Prevented Aβ25-35-induced release.[1] | [1] | |

| Apoptosis | Bax/Bcl-2 ratio | Daily i.p. injections | Prevented Aβ25-35-induced increases.[1] | [1] |

| Cell loss in hippocampal CA1 area | Daily i.p. injections | Prevented Aβ25-35-induced cell loss.[1] | [1] | |

| Synaptic Plasticity | PSD-95, GluN2A, P-GluN2B | 0.1 mg/kg/day (continuous subcutaneous infusion) | Restored Aβ25-35-induced alterations in synaptosomal levels.[6] | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early research on F-NEM's neuroprotective effects.

Aβ25-35-Induced Alzheimer's Disease Mouse Model

This pharmacological model is widely used to rapidly induce Alzheimer's-like pathology.

-

Peptide Preparation: The amyloid-beta peptide fragment 25-35 (Aβ25-35) is dissolved in saline and aggregated by incubation at 37°C for a period of 3 to 7 days before injection.[1][7]

-

Animal Model: Swiss mice are commonly used.[1]

-

Surgical Procedure: Mice are anesthetized and receive a single intracerebroventricular (i.c.v.) injection of the aggregated Aβ25-35 peptide.[1][7] The typical injection volume is 3-5 µL.

-

Post-Surgical Care and Observation: Following surgery, mice are monitored for recovery. Behavioral testing and biochemical analyses are typically conducted one week after the Aβ25-35 injection.[1]

Behavioral Assays

-

Spontaneous Alternation Test: This test assesses spatial working memory. Mice are placed in a Y-maze and allowed to freely explore the three arms for a set period. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations. A lower percentage of alternations indicates cognitive impairment.[1]

-

Passive Avoidance Test: This test evaluates long-term memory based on negative reinforcement. The apparatus consists of a light and a dark compartment. During the training session, mice receive a mild foot shock upon entering the dark compartment. In the retention session, the latency to enter the dark compartment is measured. A shorter latency suggests memory impairment.[1]

-

Object Recognition Test: This test assesses recognition memory. In the initial session, mice are familiarized with two identical objects in an open field. In a subsequent session, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar object is measured. A reduced preference for the novel object indicates cognitive deficits.[1]

Biochemical Assays

-

Measurement of Oxidative Stress Markers: Lipid peroxidation is a commonly used marker of oxidative stress and can be quantified using assays such as the thiobarbituric acid reactive substances (TBARS) assay, which measures malondialdehyde (MDA) levels.[1][8] Cytochrome c release from mitochondria, an indicator of apoptosis and oxidative stress, can be measured by Western blotting of cytosolic fractions.[1]

-

Apoptosis Assays: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of apoptosis and can be determined by Western blotting.[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound is the antagonism of the NMDA receptor. Overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which triggers a cascade of neurotoxic events. By blocking the NMDA receptor, F-NEM is believed to prevent this cascade.

Caption: Proposed neuroprotective mechanism of F-NEM via NMDA receptor antagonism.

The binding of F-NEM to the NMDA receptor prevents excessive calcium influx, thereby inhibiting downstream pathways that lead to oxidative stress, neuroinflammation, and ultimately, apoptosis.

Caption: General experimental workflow for evaluating F-NEM's neuroprotective effects.

This workflow illustrates the typical sequence of inducing an Alzheimer's-like pathology in mice, administering F-NEM, and subsequently assessing its neuroprotective effects through a combination of behavioral and biochemical analyses.

References

- 1. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotection by chronic administration of Fluoroethylnormemantine (FENM) in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective role of caffeic acid in an Aβ25-35-induced Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

An In-depth Technical Guide on the Investigation of Fluoroethylnormemantine Hydrochloride in Stress Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical investigation of Fluoroethylnormemantine hydrochloride (FENM) in stress models. FENM, a derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, has shown promise in models of stress-related disorders. This document details the experimental protocols used to assess its efficacy, presents quantitative data from key studies, and visualizes the proposed signaling pathways.

Core Concepts: Glutamatergic System and Stress

Chronic stress is known to induce maladaptive changes in the brain, with the glutamatergic system playing a pivotal role. Excessive glutamate (B1630785) release and subsequent overactivation of NMDA receptors in brain regions like the hippocampus and prefrontal cortex can lead to excitotoxicity, synaptic dysfunction, and dendritic atrophy, contributing to the behavioral deficits observed in stress-related disorders. NMDA receptor antagonists, such as this compound, are being investigated for their potential to mitigate these detrimental effects.

Experimental Protocols

The following protocols are standard methodologies for inducing stress in animal models and assessing the behavioral effects of pharmacological interventions like FENM.

Contextual Fear Conditioning (CFC)

CFC is a widely used behavioral paradigm to study fear learning and memory, which are often heightened in stress-related disorders.

Caption: Workflow for the Forced Swim Test experiment.

Detailed Protocol:

-

Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Pre-Swim: On day 1, mice are placed in the water for a 15-minute session to habituate them to the apparatus.

-

Drug Administration: FENM HCl or vehicle is administered according to the study's timeline (e.g., after the pre-swim or before the test session).

-

Test Session: On day 2, mice are placed back in the water for a 6-minute test session. The duration of immobility is typically scored during the last 4 minutes of the test.

Data Presentation

The following tables summarize quantitative data from a key study by Chen et al. (2021) investigating the effects of FENM in stress models.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |

| Saline | - | 155 ± 15 |

| FENM HCl | 10 | 130 ± 20 |

| FENM HCl | 20 | 95 ± 18 |

| FENM HCl | 30 | 85 ± 12 |

| (R,S)-ketamine | 30 | 75 ± 10* |

| Memantine | 10 | 160 ± 20 |

*p < 0.05 compared to Saline. Data are adapted from Chen et al. (2021).

Table 2: Effect of this compound on Freezing Behavior in Contextual Fear Conditioning

| Treatment Group | Dose (mg/kg) | Mean Freezing Percentage (%) ± SEM |

| Saline | - | 60 ± 5 |

| FENM HCl | 10 | 55 ± 6 |

| FENM HCl | 20 | 40 ± 7 |

| FENM HCl | 30 | 35 ± 5 |

| (R,S)-ketamine | 30 | 30 ± 6* |

| Memantine | 10 | 58 ± 8 |

*p < 0.05 compared to Saline. Data are adapted from Chen et al. (2021).

Signaling Pathways

FENM, as an NMDA receptor antagonist, is thought to exert its therapeutic effects by modulating downstream signaling pathways that are dysregulated by chronic stress. The following diagram illustrates a proposed mechanism of action.

Proposed Signaling Pathway of FENM in Stress Mitigation

Caption: Proposed signaling cascade of FENM in counteracting stress-induced pathology.

Under conditions of chronic stress, excessive glutamate leads to the overactivation of NMDA receptors and a subsequent surge in intracellular calcium. This can trigger excitotoxic processes and impair synaptic function. FENM, by blocking the NMDA receptor, is thought to reduce this calcium overload. This, in turn, may promote the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). BDNF can then activate downstream signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which are crucial for promoting synaptogenesis, enhancing neuronal survival, and ultimately ameliorating the behavioral deficits associated with chronic stress.

Methodological & Application

Application Notes and Protocols for Fluoroethylnormemantine Hydrochloride in Murine Models

These application notes provide detailed experimental protocols for researchers and scientists utilizing Fluoroethylnormemantine hydrochloride (FENM) in mouse models, particularly for studies related to neurodegenerative diseases like Alzheimer's disease and for assessing behavioral and neuroprotective effects.

Data Presentation: Quantitative Experimental Parameters

The following tables summarize key quantitative data from various studies to facilitate experimental design and comparison.

Table 1: Chronic Oral Administration in APP/PS1 Mice for Alzheimer's Disease Model

| Parameter | Details | Reference |

| Animal Model | APPswe/PS1∂E9 (APP/PS1) and Wild-Type (WT) mice | [1][2][3] |

| Dosage | 1 mg/kg/day and 5 mg/kg/day | [1][2][3] |

| Administration Route | Per os (in drinking water) | [1][2][3] |

| Treatment Duration | 9 months (from 3 to 12 months of age) | [1][2][3] |

| Key Assessments | Spontaneous alternation, object recognition, water-maze, passive avoidance, immunofluorescence for amyloid plaques, astrocytes, and microglia, ELISA for Aβ levels. | [1][2] |

Table 2: Subcutaneous and Intraperitoneal Administration in Alzheimer's Disease Models

| Parameter | Details | Reference |

| Animal Model | Aβ25–35-treated mice and 10-month-old APP/PS1 mice | [4][5][6][7] |

| Dosage (SC Infusion) | 0.03 - 0.3 mg/kg/day | [4][5][6][7] |

| Dosage (IP Injection) | 0.03 - 0.3 mg/kg/day | [4][5][6][7] |

| Administration Route | Chronic Subcutaneous (SC) infusion or daily Intraperitoneal (IP) injections | [4][5][6][7] |

| Treatment Duration | 1 week (Aβ25–35 model) or 4 weeks (APP/PS1 model) | [4][5][6][7] |

| Key Assessments | Spontaneous alternation, object recognition, markers of neuroinflammation, apoptosis, oxidative stress, and amyloid burden. | [4][5][6][7] |

Table 3: Behavioral Studies in Mice and Rats

| Parameter | Details | Reference |

| Animal Model | 129S6/SvEv mice and male Wistar rats | [8][9][10][11] |

| Dosage (IP) | 1, 3, 5, 10, 20, 30 mg/kg | [8][9][10][11] |

| Administration Route | Intraperitoneal (IP) injection | [8][9][10][11] |

| Key Assessments | Prepulse inhibition, open field, light dark test, forced swim test, cued fear conditioning. | [8][9][10] |

Experimental Protocols

Chronic Oral Administration in APP/PS1 Mice

This protocol is designed for long-term studies investigating the preventative effects of FENM on the progression of Alzheimer's-like pathology.

a. Animals and Housing:

-

Use APPswe/PS1∂E9 (APP/PS1) transgenic mice and age-matched wild-type (WT) littermates.

-

House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water).

b. Drug Preparation and Administration:

-

Dissolve this compound in the drinking water to achieve target doses of 1 mg/kg/day and 5 mg/kg/day.

-

The concentration of FENM in the water should be calculated based on the average daily water consumption of the mice.

-

Begin treatment at a presymptomatic age (e.g., 3 months) and continue until a symptomatic age (e.g., 12 months)[1][2].

c. Behavioral Testing (perform at the end of the treatment period):

-

Spontaneous Alternation (Y-Maze):

-

Place the mouse at the end of one arm of a Y-maze and allow it to explore freely for 8 minutes.

-

Record the sequence of arm entries.

-

A spontaneous alternation is defined as successive entries into the three different arms.

-

Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

-

Object Recognition Test:

-

Habituate the mouse to an open-field arena for 10 minutes.

-

In the first trial, place two identical objects in the arena and allow the mouse to explore for 10 minutes.

-

After a retention interval, replace one of the objects with a novel object and allow the mouse to explore for 10 minutes.

-

Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

-

-

Morris Water Maze:

-

Use a circular pool filled with opaque water. A hidden platform is submerged just below the water surface.

-

Train the mice to find the hidden platform over several days (e.g., 3 trials per day for 5 days).

-

Record the latency to find the platform and the path length.

-

On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.

-

-

Passive Avoidance Test:

-

Use a two-chambered apparatus with a light and a dark compartment.

-

During training, place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

-

In the test session (e.g., 24 hours later), place the mouse back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.

-

d. Biochemical and Histological Analysis:

-

Following behavioral testing, euthanize the mice and collect brain tissue.

-

ELISA: Homogenize brain tissue to measure levels of soluble and insoluble Aβ1–40 and Aβ1–42[1].

-

Immunofluorescence: Use brain sections to stain for amyloid plaques (e.g., with 6E10 antibody), astrocytes (GFAP), and microglia (IBA1) to assess neuroinflammation and pathology[1][2].

Acute and Sub-Chronic Intraperitoneal/Subcutaneous Administration

This protocol is suitable for investigating the therapeutic effects of FENM after the onset of pathology or in acute models.

a. Animals and Housing:

-

Use mouse models of Alzheimer's disease, such as those induced by intracerebroventricular (ICV) injection of Aβ25–35 peptide, or aged APP/PS1 mice (e.g., 10 months old)[4][5][6][7].

b. Drug Administration:

-

Intraperitoneal (IP) Injection:

-

Subcutaneous (SC) Infusion:

c. Behavioral and Biochemical Assessments:

-

Perform behavioral tests such as the spontaneous alternation and object recognition tests as described above.

-

Analyze brain tissue for markers of neuroinflammation (e.g., TNF-α, IL-6), apoptosis (e.g., Bax, Bcl-2), and oxidative stress[4][6].

Visualizations

Signaling Pathway of FENM as an NMDA Receptor Antagonist

Caption: FENM acts as an NMDA receptor antagonist, blocking the ion channel to prevent excessive calcium influx.

Experimental Workflow for Chronic FENM Treatment in APP/PS1 Mice```dot

Logical Relationship of FENM's Neuroprotective Effects

Caption: Logical flow of FENM's mechanisms leading to neuroprotection and improved cognitive outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Neuroprotection by chronic administration of Fluoroethylnormemantine (FENM) in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Dissolving Fluoroethylnormemantine Hydrochloride for In Vitro Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of Fluoroethylnormemantine hydrochloride (FENM), a derivative of Memantine and an N-methyl-D-aspartate (NMDA) receptor antagonist, for use in in vitro studies.[1][2][3] Accurate and consistent preparation of this compound is crucial for obtaining reliable and reproducible experimental results in cell-based assays.

Compound Information

-

Name: this compound

-

Synonyms: FENM

-

CAS Number: 1639210-25-5[1]

-

Molecular Formula: C₁₂H₂₁ClFN[4]

-

Molecular Weight: 233.75 g/mol [4]

-

Key Features: An antagonist of the NMDA receptor with potential neuroprotective, anti-amnesic, and antidepressant-like effects.[1][2][3]

Solubility Data

This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[1][4] For aqueous-based systems typical of in vitro studies, a stock solution in an organic solvent is recommended, which is then further diluted in the aqueous culture medium.

| Solvent | Solubility | Molar Concentration (at saturation) | Notes |

| DMSO | ≥ 100 mg/mL | ≥ 427.81 mM | Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1] |

| Physiological Saline (0.9% NaCl) | Soluble (for in vivo use) | Not specified for high concentrations | While used for in vivo injections, preparing high-concentration stock solutions for in vitro use in saline is not common practice.[5][6] |

Recommended Protocol for Preparing Stock Solutions for In Vitro Use

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can be subsequently diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

Procedure:

-

Determine the Desired Stock Concentration: A 10 mM stock solution is a common starting point for in vitro studies.

-

Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Calculation for a 10 mM stock solution (1 mL):

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 233.75 g/mol * 1000 mg/g = 2.3375 mg

-

-

-

Dissolution:

-

Add the appropriate volume of sterile DMSO to the tube containing the powder.

-

Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

-

-

Sterile Filtration:

-

To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

-

Preparation of Working Solutions for Cell Culture

Important Considerations:

-

Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%.

-

Dilution Series: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

Example Dilution for a 10 µM Final Concentration:

-

Prepare an intermediate dilution of the 10 mM stock solution in sterile culture medium. For example, dilute the 10 mM stock 1:100 in medium to obtain a 100 µM intermediate solution.

-

Add the appropriate volume of the intermediate solution to your cell culture wells to reach the final desired concentration. For instance, to achieve a 10 µM final concentration from a 100 µM intermediate solution, you would perform a 1:10 dilution in the final culture volume.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.

Caption: Workflow for FENM solution preparation.

Signaling Pathway Context

This compound acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, which is implicated in various neurodegenerative disorders. By blocking the NMDA receptor, FENM may prevent excessive calcium influx and subsequent downstream pathological signaling cascades.

Caption: FENM blocks the NMDA receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Fluoroethylnormemantine Hydrochloride

Introduction

Fluoroethylnormemantine (FENM) hydrochloride is a novel derivative of memantine (B1676192), a well-known N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] As a compound of interest in neuroscience research and drug development, robust and reliable analytical methods for its quantification are essential. This document provides detailed application notes and protocols for the determination of Fluoroethylnormemantine hydrochloride in various matrices.

Given the limited availability of specific validated analytical methods for this compound in published literature, the following protocols are adapted from well-established and validated methods for its parent compound, memantine hydrochloride. Due to the close structural similarity between the two molecules, these methods are expected to be highly applicable with appropriate validation.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization and UV/Fluorescence Detection

This method is suitable for the quantification of this compound in pharmaceutical dosage forms and has the potential to be adapted for biological matrices. Since Fluoroethylnormemantine, like memantine, lacks a native chromophore, a pre-column derivatization step is necessary to enable UV or fluorescence detection.[4][5]

Principle

This compound is derivatized with a reagent that introduces a chromophore or fluorophore into the molecule. The resulting derivative is then separated by reverse-phase HPLC and quantified using a UV or fluorescence detector. Common derivatizing agents for primary amines like Fluoroethylnormemantine include 9-fluorenylmethyl chloroformate (FMOC)[4][6], 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB)[5], and fluorescamine[7].